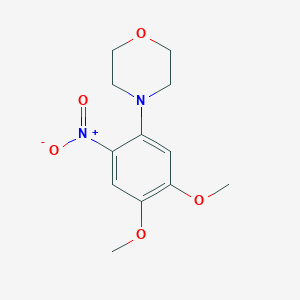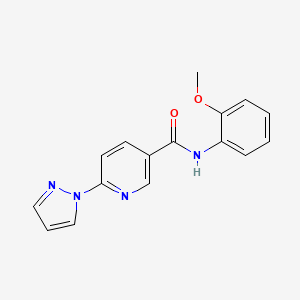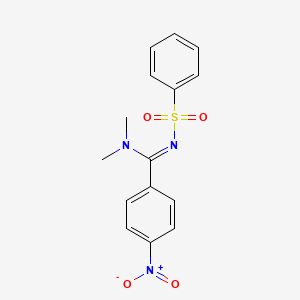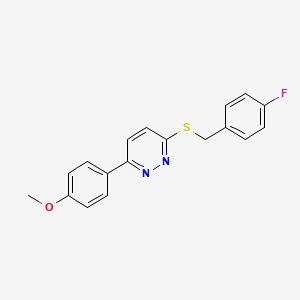![molecular formula C19H22N6O2S B2475418 2-((3-(4-metilbencil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)-N-((tetrahidrofurano-2-il)metil)acetamida CAS No. 941991-26-0](/img/structure/B2475418.png)
2-((3-(4-metilbencil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)-N-((tetrahidrofurano-2-il)metil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tienes un análisis completo de las aplicaciones de investigación científica del compuesto "2-((3-(4-metilbencil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)-N-((tetrahidrofurano-2-il)metil)acetamida", también conocido como "2-({3-[(4-metilfenil)metil]-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il}sulfanil)-N-[(oxolan-2-il)metil]acetamida".
Actividad anticancerígena
Este compuesto ha mostrado potencial como agente anticancerígeno. El andamiaje triazolo[4,5-d]pirimidina es conocido por su capacidad de inhibir diversas quinasas implicadas en la proliferación de células cancerosas. Los estudios han demostrado que los derivados de este andamiaje pueden inhibir eficazmente el crecimiento de células cancerosas como A549 (cáncer de pulmón), MCF-7 (cáncer de mama) y HeLa (cáncer de cuello uterino) al dirigirse a quinasas específicas .
Propiedades antimicrobianas
El compuesto presenta propiedades antimicrobianas significativas. La presencia del anillo triazol aumenta su capacidad de interactuar con las enzimas microbianas, interrumpiendo su función. Esto lo convierte en un candidato prometedor para el desarrollo de nuevos antibióticos, especialmente contra cepas resistentes de bacterias .
Efectos antiinflamatorios
La investigación indica que este compuesto puede actuar como agente antiinflamatorio. Se ha descubierto que el núcleo triazolo[4,5-d]pirimidina inhibe la producción de citoquinas proinflamatorias, reduciendo así la inflamación. Esta propiedad es valiosa para el tratamiento de enfermedades inflamatorias crónicas como la artritis reumatoide .
Agentes neuroprotectores
El compuesto tiene posibles aplicaciones en la neuroprotección. Puede inhibir las enzimas que degradan los neurotransmisores, aumentando así su disponibilidad en el cerebro. Esto lo convierte en un candidato para el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson .
Actividad antiviral
El andamiaje triazolo[4,5-d]pirimidina también se está explorando por sus propiedades antivirales. Puede inhibir la replicación viral al dirigirse a las enzimas virales, lo que lo convierte en un posible agente terapéutico contra virus como el VIH y la hepatitis .
Sondas fluorescentes
El compuesto se puede utilizar como sonda fluorescente en ensayos bioquímicos. El anillo triazol se puede modificar para mejorar su fluorescencia, lo que lo hace útil para la obtención de imágenes y el seguimiento de procesos biológicos en tiempo real .
Química de polímeros
En la química de polímeros, este compuesto se puede utilizar como bloque de construcción para crear nuevos polímeros con propiedades únicas. Los anillos triazol y pirimidina proporcionan sitios para una mayor funcionalización, lo que permite la síntesis de polímeros con características específicas para aplicaciones industriales .
Mecanismo De Acción
Target of Action
The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound acts as a reversible LSD1 inhibitor . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .
Biochemical Pathways
The inhibition of LSD1 by this compound leads to changes in the methylation state of lysine residues, which can affect various biochemical pathways. These changes can lead to the inhibition of cancer proliferation and migration .
Pharmacokinetics
The compound’s structure-activity relationship studies (sars) were conducted by exploring three regions of this scaffold, leading to the discovery of a potent lsd1 inhibitor .
Result of Action
When cells (such as MGC-803 cells) are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed .
Propiedades
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-13-4-6-14(7-5-13)10-25-18-17(23-24-25)19(22-12-21-18)28-11-16(26)20-9-15-3-2-8-27-15/h4-7,12,15H,2-3,8-11H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVWVNCAVNYTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4CCCO4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475336.png)
![N-(4-bromophenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2475337.png)

![2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2475339.png)
![5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2475340.png)


![2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide](/img/structure/B2475346.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide](/img/structure/B2475349.png)


![3-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2475352.png)

![5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2475358.png)
